molecular formula C17H23NO4 B13903294 cis-1-Tert-butoxycarbonyl-6-phenyl-piperidine-3-carboxylic acid

cis-1-Tert-butoxycarbonyl-6-phenyl-piperidine-3-carboxylic acid

Cat. No.: B13903294
M. Wt: 305.4 g/mol
InChI Key: CALATTICCPJTQS-ZIAGYGMSSA-N
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Description

cis-1-Tert-butoxycarbonyl-6-phenyl-piperidine-3-carboxylic acid: is a complex organic compound with the molecular formula C17H23NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-Tert-butoxycarbonyl-6-phenyl-piperidine-3-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group in piperidine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a phenyl group at the 6-position and a carboxylic acid group at the 3-position. The reaction conditions often require the use of strong bases and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

cis-1-Tert-butoxycarbonyl-6-phenyl-piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

cis-1-Tert-butoxycarbonyl-6-phenyl-piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of cis-1-Tert-butoxycarbonyl-6-phenyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid
  • N-Boc-pyrrolidine-3-carboxylic acid

Uniqueness

cis-1-Tert-butoxycarbonyl-6-phenyl-piperidine-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

(3R,6R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-3-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(15(19)20)9-10-14(18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1

InChI Key

CALATTICCPJTQS-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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